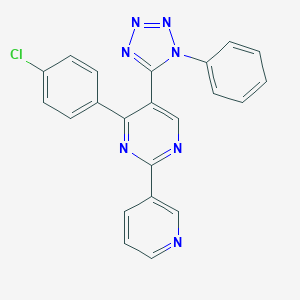
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure, which makes it an ideal candidate for various applications.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has also been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models. Other potential applications of this compound include its use as a fluorescent probe for biological imaging and its use as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is not well understood. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine in lab experiments is its unique structure, which makes it an ideal candidate for various applications. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research and development of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine. One potential direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Other potential future directions include investigating its potential as a fluorescent probe for biological imaging and its use as a catalyst in chemical reactions. Overall, the unique structure and potential applications of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine make it an exciting area of research with many potential future directions.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The second step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with hydrazine hydrate to form 4-(4-chlorophenyl)-3-hydrazinylbutan-2-one. The third step involves the reaction of 4-(4-chlorophenyl)-3-hydrazinylbutan-2-one with phenyl isocyanate to form 4-(4-chlorophenyl)-5-phenyl-1H-tetrazole. The final step involves the reaction of 4-(4-chlorophenyl)-5-phenyl-1H-tetrazole with 3-pyridinecarboxaldehyde to form 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine.
Propriétés
Nom du produit |
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine |
|---|---|
Formule moléculaire |
C22H14ClN7 |
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-5-(1-phenyltetrazol-5-yl)-2-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C22H14ClN7/c23-17-10-8-15(9-11-17)20-19(14-25-21(26-20)16-5-4-12-24-13-16)22-27-28-29-30(22)18-6-2-1-3-7-18/h1-14H |
Clé InChI |
ONYLVAXTOOEHMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)


![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)
